molecular formula C11H13ClN2O3 B8462921 Ethyl (2-amino-5-chlorobenzoyl)aminoacetate

Ethyl (2-amino-5-chlorobenzoyl)aminoacetate

Cat. No. B8462921
M. Wt: 256.68 g/mol
InChI Key: KJZXSUGIIFYAGA-UHFFFAOYSA-N
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Patent
US05234928

Procedure details

Into a mixed liquor of 160 ml of dioxane with 40 ml of water were dissolved 10.5 g of glycine ethyl ester hydrochloride, and 11.9 g of 6-chloro-2H-3,1-benzoxazine-2,4(1H)-dione were added. To this were added dropwise 8.1 g of triethylamine at room temperature under stirring, and the mixture was stirred for 30 minutes. After stirring further for 1 hour, dioxane was distilled off and 100 ml of water were added. The deposits were collected by filtration, washed with water and dried. Then, these were recrystallized from carbon tetrachloride to obtain 11.0 g of title compound, m.p. 108°-110° C.
Quantity
160 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
O1CCOCC1.O.Cl.[CH2:9]([O:11][C:12](=[O:15])[CH2:13][NH2:14])[CH3:10].[Cl:16][C:17]1[CH:18]=[CH:19][C:20]2[NH:25]C(=O)[O:23][C:22](=O)[C:21]=2[CH:28]=1>C(N(CC)CC)C>[NH2:25][C:20]1[CH:19]=[CH:18][C:17]([Cl:16])=[CH:28][C:21]=1[C:22]([NH:14][CH2:13][C:12]([O:11][CH2:9][CH3:10])=[O:15])=[O:23] |f:2.3|

Inputs

Step One
Name
Quantity
160 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
40 mL
Type
reactant
Smiles
O
Name
Quantity
10.5 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
11.9 g
Type
reactant
Smiles
ClC=1C=CC2=C(C(OC(N2)=O)=O)C1
Step Two
Name
Quantity
8.1 g
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
After stirring further for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
dioxane was distilled off
ADDITION
Type
ADDITION
Details
100 ml of water were added
FILTRATION
Type
FILTRATION
Details
The deposits were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Then, these were recrystallized from carbon tetrachloride

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)NCC(=O)OCC)C=C(C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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